Cas no 767334-91-8 (a-ethyl-6-methoxy-3-Pyridinemethanamine)
a-ethyl-6-methoxy-3-Pyridinemethanamine Chemical and Physical Properties
Names and Identifiers
-
- a-ethyl-6-methoxy-3-Pyridinemethanamine
- 1-(6-methoxypyridin-3-yl)propan-1-amine
- 767334-91-8
- racemic 1-(6-methoxypyridin-3-yl)propylamine
- SCHEMBL498475
- 1-(6-Methoxypyridin-3-yl)propylamine
- AKOS006369953
- N11365
- FT-0714472
- QHQMNKOGFJRYTE-UHFFFAOYSA-N
-
- Inchi: 1S/C9H14N2O/c1-3-8(10)7-4-5-9(12-2)11-6-7/h4-6,8H,3,10H2,1-2H3
- InChI Key: QHQMNKOGFJRYTE-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C=N1)C(CC)N
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 48.1Ų
a-ethyl-6-methoxy-3-Pyridinemethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621286-1g |
1-(6-Methoxypyridin-3-yl)propan-1-amine |
767334-91-8 | 98% | 1g |
¥6791.00 | 2024-07-28 | |
| Crysdot LLC | CD11060062-1g |
1-(6-Methoxypyridin-3-yl)propan-1-amine |
767334-91-8 | 97% | 1g |
$887 | 2024-07-19 |
a-ethyl-6-methoxy-3-Pyridinemethanamine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on a-ethyl-6-methoxy-3-Pyridinemethanamine
Chemical Profile of a-ethyl-6-methoxy-3-Pyridinemethanamine (CAS No. 767334-91-8)
a-ethyl-6-methoxy-3-Pyridinemethanamine, identified by its Chemical Abstracts Service (CAS) number 767334-91-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a pyridine core substituted with ethyl and methoxy functional groups, which contribute to its unique electronic and steric properties. The compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly as a building block for more complex drug molecules.
The structural motif of a-ethyl-6-methoxy-3-Pyridinemethanamine positions it as a versatile intermediate in the synthesis of various pharmacologically active agents. The presence of the methoxy group at the 6-position enhances the compound's reactivity, making it amenable to further functionalization via nucleophilic substitution or condensation reactions. Similarly, the ethyl side chain provides a handle for selective modifications, enabling the construction of diverse molecular architectures.
In the context of contemporary pharmaceutical research, a-ethyl-6-methoxy-3-Pyridinemethanamine has been explored as a precursor in the development of novel therapeutic agents. Its pyridine scaffold is a common feature in many bioactive compounds, including kinase inhibitors and antiviral agents. Recent studies have highlighted its utility in generating derivatives with enhanced binding affinity to biological targets, such as enzymes and receptors involved in metabolic pathways.
One notable application of a-ethyl-6-methoxy-3-Pyridinemethanamine is in the synthesis of small-molecule modulators targeting neurological disorders. The pyridine ring's ability to interact with aromatic residues in protein binding pockets makes it an attractive scaffold for designing ligands that modulate neurotransmitter systems. For instance, derivatives of this compound have been investigated for their potential role in enhancing acetylcholine receptor activity, which could be beneficial in treating cognitive impairments associated with neurodegenerative diseases.
The methoxy and ethyl substituents on the pyridine ring also influence the compound's solubility and metabolic stability, critical factors in drug development. By optimizing these functional groups, chemists can fine-tune pharmacokinetic properties, improving bioavailability and reducing toxicity. This balance is essential for translating promising preclinical findings into effective clinical therapies.
Advances in computational chemistry have further accelerated the exploration of a-ethyl-6-methoxy-3-Pyridinemethanamine's potential. Molecular modeling techniques allow researchers to predict binding interactions and optimize synthetic routes with greater precision. These tools have been instrumental in identifying novel analogs with improved pharmacological profiles, reducing the reliance on trial-and-error experimentation.
The compound's role extends beyond academic research; it has also found utility in industrial-scale synthesis. Pharmaceutical manufacturers value intermediates like a-ethyl-6-methoxy-3-Pyridinemethanamine for their scalability and cost-effectiveness. By leveraging robust synthetic methodologies, companies can produce large quantities of high-purity material necessary for commercial drug formulations.
Environmental considerations are also integral to modern pharmaceutical development. The synthesis of a-ethyl-6-methoxy-3-Pyridinemethanamine has been optimized to minimize waste generation and hazardous byproducts. Green chemistry principles are increasingly applied, ensuring that processes align with sustainable practices while maintaining high yields and product quality.
Future directions for research on a-ethyl-6-methoxy-3-Pyridinemethanamine include exploring its role in combination therapies and personalized medicine. By integrating insights from genomics and proteomics, scientists aim to develop targeted treatments that leverage the compound's structural versatility. Such approaches hold promise for addressing complex diseases more effectively than traditional monotherapies.
The interdisciplinary nature of pharmaceutical chemistry underscores the importance of compounds like a-ethyl-6-methoxy-3-Pyridinemethanamine. Collaboration across disciplines—such as organic synthesis, medicinal chemistry, and computational biology—drives innovation by combining expertise into cohesive research frameworks. This synergy is essential for tackling global health challenges with precision-driven solutions.
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